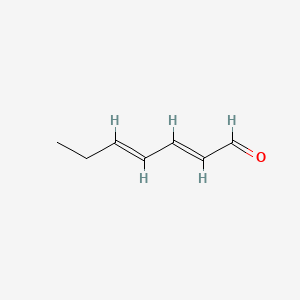

2,4-Heptadienal

Descripción

2,4-Heptadienal has been reported in Camellia sinensis, Perilla frutescens, and other organisms with data available.

structure in first source

Propiedades

IUPAC Name |

(2E,4E)-hepta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATICYYAWWYRAM-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064057, DTXSID60872846 | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow liquid; fatty, green aroma | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822-0.828 | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4313-03-5, 5910-85-0 | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4313-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY79R3SU8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E,E)-2,4-Heptadienal chemical properties and structure

An In-depth Technical Guide to (E,E)-2,4-Heptadienal: Chemical Properties and Structure

Introduction

(E,E)-2,4-Heptadienal is an organic compound belonging to the class of medium-chain, polyunsaturated aldehydes.[1][2] It is characterized by a seven-carbon chain with two conjugated double bonds at the second and fourth positions, both in the trans (E) configuration, and a terminal aldehyde functional group.[1] At room temperature, it exists as a colorless to pale yellow liquid with a distinct, pungent odor often described as fatty, green, or fishy.[1][3]

This compound is found naturally in a variety of foods and plants, including tea (Camellia sinensis), broccoli, cabbage, and corn.[1] Its primary commercial application is as a flavoring agent in the food industry, contributing to citrus, cake, and cinnamon flavor profiles.[1][4][5] In a research context, it is used as a biochemical reagent and a standard for studies related to food science, aroma chemistry, and lipid oxidation.[3][6] This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental considerations for researchers and drug development professionals.

Chemical Structure and Identifiers

The structure of (E,E)-2,4-Heptadienal is defined by its C7 carbon backbone, a terminal aldehyde group, and two stereochemically defined double bonds. The "(E,E)" designation specifies the trans geometry at both the C2-C3 and C4-C5 double bonds.

Caption: 2D Structure of (E,E)-2,4-Heptadienal.

Table 1: Chemical Identifiers for (E,E)-2,4-Heptadienal

| Identifier | Value | Reference(s) |

| IUPAC Name | (2E,4E)-hepta-2,4-dienal | [1][7] |

| CAS Number | 4313-03-5 | [7][8] |

| Molecular Formula | C₇H₁₀O | [7][9] |

| Molecular Weight | 110.15 g/mol | [1][7] |

| SMILES | CC/C=C/C=C/C=O | [1] |

| InChI | InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+ | [7] |

| InChIKey | SATICYYAWWYRAM-VNKDHWASSA-N | [7] |

| Synonyms | (2E,4E)-Hepta-2,4-dienal, trans,trans-2,4-Heptadienal | [1][7] |

Physical and Chemical Properties

(E,E)-2,4-Heptadienal is a hydrophobic molecule with limited solubility in water but good solubility in organic solvents and fixed oils.[1][3] Its conjugated system of double bonds and the aldehyde group are the primary determinants of its chemical reactivity, making it susceptible to oxidation and addition reactions.[3]

Table 2: Physicochemical Properties of (E,E)-2,4-Heptadienal

| Property | Value | Conditions | Reference(s) |

| Appearance | Colorless to pale yellow liquid | Room Temperature | [3] |

| Odor | Fatty, green, pungent | - | [1][3] |

| Boiling Point | 84 - 84.5 °C | at 20 mmHg | [5] |

| Density | 0.822 - 0.828 g/cm³ | at 25 °C | [5] |

| Refractive Index | 1.478 - 1.480 | at 20 °C | [5] |

| Flash Point | ~65.6 °C (150 °F) | Closed Cup | [5] |

| Water Solubility | Insoluble / Limited | - | [1][3] |

| Solvent Solubility | Soluble | Ethanol, Ether, Fixed Oils | [1][3] |

| Stability | Light Sensitive | - | [3] |

Synthesis and Structural Analysis

Experimental Protocol: Synthesis

While several synthetic routes are possible, a common strategy for forming α,β-unsaturated aldehydes is through an aldol condensation or a Wittig-type reaction. The following is a representative protocol for a two-step synthesis starting from crotonaldehyde and propanal, which would yield the target (E,E) isomer stereoselectively.

Step 1: Aldol Condensation

-

Setup: A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with a solution of crotonaldehyde in a suitable solvent (e.g., ethanol).

-

Base Addition: A catalytic amount of a base (e.g., sodium hydroxide or pyrrolidine) is added to the flask.

-

Reactant Addition: Propanal is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

-

Reaction: The mixture is stirred for several hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with a weak acid (e.g., dilute HCl) and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Purification

-

Technique: The crude product is purified using flash column chromatography on silica gel.

-

Eluent: A non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) is used to elute the product.

-

Isolation: Fractions containing the pure (E,E)-2,4-Heptadienal are identified by TLC, combined, and the solvent is removed in vacuo to yield the final product.

Caption: Generalized workflow for the synthesis of (E,E)-2,4-Heptadienal.

Experimental Protocol: Structural Analysis

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (CHO, ~9.5 ppm), vinyl protons (=CH-, ~6.0-7.5 ppm), the allylic methylene protons (CH₂), and the terminal methyl protons (CH₃). The large coupling constants (J values) between the vinyl protons will confirm the (E,E) stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals, including a downfield signal for the carbonyl carbon (~190 ppm) and four signals in the sp² region for the double-bond carbons.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the molecular weight of 110.15.[7] The fragmentation pattern will be characteristic of an unsaturated aldehyde.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the conjugated aldehyde (~1685 cm⁻¹), the C=C stretches of the conjugated system (~1640 cm⁻¹), and the C-H stretch of the aldehyde (~2720 cm⁻¹).

Caption: Standard workflow for structural analysis and verification.

Biological Role and Formation

(E,E)-2,4-Heptadienal is recognized primarily for its organoleptic properties as a flavor compound.[4] It is also a known secondary product of lipid peroxidation. Unsaturated fatty acids, such as linoleic and linolenic acid, are susceptible to oxidation, leading to the formation of hydroperoxides. These unstable intermediates can then degrade into a variety of smaller volatile compounds, including (E,E)-2,4-Heptadienal.[10] This pathway is relevant in food science, as it can lead to off-flavors, but also in biology, where lipid peroxidation is associated with oxidative stress.

References

- 1. 2,4-Heptadienal | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound (E,E)-2,4-heptadienal (FDB029656) - FooDB [foodb.ca]

- 3. (E,E)-2,4-Heptadienal | CAS#:4313-03-5 | Chemsrc [chemsrc.com]

- 4. This compound, 5910-85-0 [thegoodscentscompany.com]

- 5. (E,E)-2,4-heptadienal, 4313-03-5 [thegoodscentscompany.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, (E,E)- [webbook.nist.gov]

- 8. molecularinfo.com [molecularinfo.com]

- 9. This compound, (E,E)- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

The Ubiquitous Aldehyde: A Technical Guide to 2,4-Heptadienal in Foods

For Immediate Release

A comprehensive whitepaper detailing the natural occurrence, formation, and analytical methodologies for 2,4-Heptadienal in various food matrices. This guide is intended for researchers, scientists, and professionals in the fields of food science, toxicology, and drug development.

Introduction

This compound, a volatile unsaturated aldehyde, is a significant contributor to the flavor and aroma profiles of a wide array of food products.[1][2] Arising primarily from the oxidation of polyunsaturated fatty acids, its presence can be both desirable, imparting characteristic fried, fatty, or green notes, and undesirable, leading to off-flavors indicative of rancidity.[3][4] Understanding the natural occurrence, formation pathways, and analytical quantification of this compound is crucial for quality control, flavor development, and toxicological assessment in the food and pharmaceutical industries. This technical guide provides an in-depth overview of this compound in foods, complete with quantitative data, detailed experimental protocols, and visualizations of its formation and potential biological signaling pathways.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of food products, including fruits, vegetables, meats, fish, and cooking oils.[1][5] Its concentration can vary significantly depending on the food matrix, processing methods, and storage conditions. The following table summarizes the quantitative data on the occurrence of this compound in various foods.

| Food Category | Specific Food | Concentration Range | Reference |

| Meat | Cooked Beef | Present (unquantified) | [6] |

| Cooked Pork | Present (unquantified) | [6] | |

| Cooked Chicken | Present (unquantified) | [6] | |

| Oils & Fats | Roasted Sesame Oil | 5.05 mg/kg | [7] |

| Processed Foods | Tortilla Chips | Detected (unquantified) | [1] |

Note: Quantitative data for this compound is often reported as part of a larger volatile profile, and specific concentrations can be highly variable.

Formation Pathway of this compound

The primary formation route of this compound in food is through the autoxidation of polyunsaturated fatty acids, particularly linolenic acid. This process is initiated by factors such as heat, light, and the presence of metal ions, leading to the formation of lipid hydroperoxides. These unstable intermediates then undergo cleavage to form a variety of volatile compounds, including this compound.

Experimental Protocols

Accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds in food.

HS-SPME-GC-MS Protocol for this compound Analysis

This protocol provides a general framework for the analysis of this compound. Optimization of parameters such as sample weight, incubation time and temperature, and fiber type is essential for different food matrices.

-

Sample Preparation:

-

Weigh a representative portion of the homogenized food sample (e.g., 2-5 g) into a headspace vial.[8]

-

For solid samples, grinding or blending may be necessary to increase the surface area.

-

Addition of a saturated salt solution can be used to increase the volatility of the analytes.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a temperature-controlled autosampler.

-

Incubate the sample at a specific temperature (e.g., 50-70°C) for a set time (e.g., 30-40 minutes) to allow volatiles to equilibrate in the headspace.[9][10]

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-50 minutes) to adsorb the volatile compounds.[9][10]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.[11]

-

Column: Use a suitable capillary column for separation (e.g., DB-WAXETR or equivalent polar column).[9]

-

Oven Temperature Program: A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 240°C.[11]

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.[11]

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantification: Use an internal standard method for accurate quantification.

-

Potential Biological Signaling Pathways

Lipid peroxidation products, including α,β-unsaturated aldehydes like this compound and its well-studied analogue 4-hydroxynonenal (4-HNE), are reactive electrophiles that can modulate cellular signaling pathways.[12][13][14] These compounds can form adducts with cellular nucleophiles, such as cysteine, histidine, and lysine residues in proteins, thereby altering their function. This can lead to cellular stress responses and has been implicated in various pathological conditions.[15]

Key signaling pathways potentially affected by this compound and other reactive aldehydes include:

-

MAP Kinase Pathway: These pathways are involved in cellular responses to a wide range of stimuli, including stress. Reactive aldehydes can activate MAP kinases, leading to downstream effects on gene expression and cell fate.[13]

-

NF-κB Signaling: This pathway is a crucial regulator of the inflammatory response. Lipid peroxidation products can modulate NF-κB activity, although both pro- and anti-inflammatory effects have been reported depending on the cellular context.[12]

-

Nrf2-Keap1 Pathway: This is a major pathway for cellular defense against oxidative stress. Electrophiles can react with Keap1, leading to the activation of Nrf2 and the transcription of antioxidant and detoxification genes.

References

- 1. Showing Compound (E,E)-2,4-heptadienal (FDB029656) - FooDB [foodb.ca]

- 2. Showing Compound (E,Z)-2,4-heptadienal (FDB029654) - FooDB [foodb.ca]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound, 5910-85-0 [thegoodscentscompany.com]

- 5. (E,E)-2,4-heptadienal, 4313-03-5 [thegoodscentscompany.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. gcms.labrulez.com [gcms.labrulez.com]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork [mdpi.com]

- 11. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]

- 12. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipid oxidation products in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of trans,trans-2,4-Heptadienal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trans,trans-2,4-Heptadienal, a reactive α,β-unsaturated aldehyde. The information presented herein is intended to support research and development activities by providing key data on its physical characteristics, methodologies for their determination, and insights into its biological relevance, particularly as a lipid peroxidation product.

Core Physical and Chemical Properties

trans,trans-2,4-Heptadienal is a light yellow to brown clear liquid with a characteristic fatty, green, and oily odor.[1][2] Its chemical structure, featuring a conjugated diene system, makes it a valuable intermediate in organic synthesis, particularly in the flavor, fragrance, and pharmaceutical industries.[3]

Data Presentation: A Summary of Quantitative Physical Data

The following tables summarize the key physical properties of trans,trans-2,4-Heptadienal, compiled from various sources. Discrepancies in reported values are noted, which may arise from variations in measurement conditions and sample purity.

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₀O | [2][4] |

| Molecular Weight | 110.15 g/mol | [2] |

| CAS Number | 4313-03-5 | [2][4] |

| Appearance | Light yellow to brown clear liquid | [1] |

| Physical Property | Value | Conditions | Source |

| Boiling Point | 84 - 86 °C | at 20 mmHg | [1] |

| 84 - 84.5 °C | [2][5] | ||

| 177.4 ± 9.0 °C | at 760 mmHg (estimated) | [6] | |

| Density | 0.880 g/mL | [1] | |

| 0.881 g/mL | at 25 °C | [2][5] | |

| 0.9 ± 0.1 g/cm³ | [6] | ||

| Refractive Index (n_D²⁰) | 1.530 | [1] | |

| 1.534 | [2][5] | ||

| Solubility | Insoluble | in water | [5] |

| Soluble | in ethanol and fixed oils | ||

| Flash Point | 62 °C (143.6 °F) | closed cup | [2] |

| 65.6 °C | [6] | ||

| Vapor Pressure | 1.04 mmHg | at 25 °C | [5] |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point (Micro-method using a Thiele Tube)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath liquid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Add approximately 0.5 mL of trans,trans-2,4-Heptadienal to the small test tube.

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and attached tube into the Thiele tube containing the heating oil, making sure the rubber band is above the oil level.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record this temperature.

Measurement of Density

Apparatus:

-

Pycnometer (a small glass flask of a known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it again (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with trans,trans-2,4-Heptadienal, bring it to the same constant temperature, adjust the level to the mark, dry the exterior, and weigh it (m₃).

-

The density (ρ) of the sample at the given temperature is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper

-

Soft tissue paper

-

Ethanol or acetone for cleaning

Procedure:

-

Turn on the refractometer and the connected water bath to maintain a constant temperature (e.g., 20 °C).

-

Clean the prism surfaces of the refractometer with a soft tissue moistened with ethanol or acetone and allow them to dry completely.

-

Using a clean dropper, place a few drops of trans,trans-2,4-Heptadienal onto the lower prism.

-

Close the prisms gently to spread the liquid into a thin film.

-

Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.

-

Adjust the chromaticity screw to eliminate any color fringes and obtain a sharp borderline.

-

Align the borderline precisely with the center of the crosshairs.

-

Press the "read" button or look at the scale to obtain the refractive index value.

Assessment of Solubility

A qualitative assessment of solubility can be performed as follows:

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Droppers

-

Solvents (e.g., water, ethanol, fixed oils)

Procedure:

-

Place approximately 1 mL of the chosen solvent into a test tube.

-

Add a small, measured amount of trans,trans-2,4-Heptadienal (e.g., 10 μL) to the solvent.

-

Observe for the formation of a single, clear phase (soluble) or the presence of cloudiness, droplets, or a separate layer (insoluble or partially soluble).

-

If no immediate dissolution is observed, vortex the mixture for 30 seconds.

-

Observe again. If the substance remains undissolved, it can be classified as insoluble in that solvent at the tested concentration.

Visualizations: Synthesis Workflow and Biological Signaling

Synthesis of trans,trans-2,4-Heptadienal

A common laboratory synthesis of trans,trans-2,4-Heptadienal involves a two-step process starting from the corresponding dienoic acid. This workflow is depicted below.

Caption: A two-step synthesis of trans,trans-2,4-Heptadienal.

Biological Significance: Role in Inflammatory Signaling

trans,trans-2,4-Heptadienal is a product of lipid peroxidation of omega-6 polyunsaturated fatty acids. Similar α,β-unsaturated aldehydes have been shown to induce inflammatory responses by activating key signaling pathways, such as the NF-κB and JNK pathways. The diagram below illustrates a plausible signaling cascade initiated by such aldehydes.

Caption: Inflammatory signaling cascade activated by lipid peroxidation products.

Spectral Data Summary

A summary of available spectral data is provided below, which is crucial for the structural confirmation and purity assessment of trans,trans-2,4-Heptadienal.

| Spectroscopy Type | Key Features / Reference |

| Infrared (IR) | Characteristic peaks for C=O (aldehyde), C=C (alkene), and C-H bonds. |

| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to aldehydic, vinylic, allylic, and alkyl protons, with coupling constants indicative of the trans,trans stereochemistry. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances for carbonyl, sp² (alkene), and sp³ (alkyl) carbons. |

| Mass Spectrometry (MS) | Provides the molecular ion peak and characteristic fragmentation patterns.[7] |

| UV-Visible (UV-Vis) | Strong absorption in the UV region due to the extended π-conjugation of the diene and carbonyl groups. |

References

Biogenic Pathways for 2,4-Heptadienal Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-2,4-Heptadienal and its isomers are unsaturated aldehydes that contribute to the characteristic aromas and flavors of many foods and are also implicated in oxidative processes in biological systems. Understanding the biogenic pathways of their formation is crucial for food science, biotechnology, and research into oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the core biogenic pathways leading to 2,4-Heptadienal, with a focus on the enzymatic cascades involving lipoxygenase and hydroperoxide lyase. This document details the precursor molecules, enzymatic reactions, and key intermediates. Furthermore, it provides structured quantitative data, detailed experimental protocols for analysis, and visual diagrams of the metabolic and experimental workflows.

Core Biogenic Pathway: The Lipoxygenase (LOX) Pathway

The primary biogenic route for the formation of this compound is the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). The key precursor for C7 aldehydes, including this compound, is α-linolenic acid (an omega-3 fatty acid). The pathway can be broadly divided into two main enzymatic steps:

-

Hydroperoxidation by Lipoxygenase (LOX): Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene system. In the case of α-linolenic acid, 13-lipoxygenase specifically oxygenates the C-13 position to form 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).[1][2]

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable hydroperoxide intermediate, 13-HPOT, is then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B or CYP74C).[1][3] This cleavage occurs between the C12-C13 bond, yielding a C6-aldehyde and a C12-oxo-acid. However, under certain conditions and with the involvement of other enzymatic or non-enzymatic reactions, C7 aldehydes like this compound can be formed from the further breakdown of intermediates derived from omega-3 fatty acids.[4] Specifically, linolenic acid has been shown to result in the formation of (E,Z)-2,4-heptadienal and (E,E)-2,4-heptadienal.[4]

Mandatory Visualization: Biosynthetic Pathway of this compound

Caption: Enzymatic formation of this compound from α-linolenic acid via the LOX pathway.

Quantitative Data

The efficiency of this compound formation is dependent on the kinetic parameters of the involved enzymes and the specific reaction conditions. The following tables summarize key quantitative data from the literature for lipoxygenase and hydroperoxide lyase.

Table 1: Kinetic Parameters of Lipoxygenase (LOX)

| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg protein/min) | Optimal pH | Reference |

| Durum Wheat | Linoleic Acid | 0.131 ± 0.019 | 42.37 ± 3.32 | 5.0 and 6.5 | |

| Soybean | Linoleic Acid | 0.0077 ± 0.0003 | - | - | [5] |

Table 2: Activity and Yield of Hydroperoxide Lyase (HPL)

| Enzyme Source | Substrate | Specific Activity (U/mg) | Product Yield | Conditions | Reference |

| Recombinant E. coli (Psidium guajava HPL) | 13-HPOT | 61.78 - 159.95 | - | Whole-cell biocatalysis | [6] |

| Soybean Seedlings | 13-HPOD | - | 36-56% Hexanal | Detergent solubilized | [7] |

| Leek | 13-HPOD | 7.69 x 10-3 katals/kg protein | - | Crude enzyme extract | [4] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Lipoxygenase (LOX) Activity

This protocol is adapted from standard methods for determining LOX activity by measuring the formation of conjugated dienes.

Materials:

-

Spectrophotometer with UV capabilities

-

Quartz cuvettes

-

Sodium phosphate buffer (0.1 M, pH 6.5)

-

Linoleic acid substrate solution:

-

Dissolve 28 mg of linoleic acid and 28 mg of Tween 20 in 10 mL of deionized water.

-

Add 0.5 M NaOH dropwise until the solution clarifies.

-

Bring the final volume to 25 mL with deionized water. Store at -20°C.

-

-

Enzyme extract (e.g., plant tissue homogenate)

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding:

-

2.9 mL of sodium phosphate buffer (0.1 M, pH 6.5)

-

0.1 mL of linoleic acid substrate solution

-

-

Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the enzyme extract (e.g., 10-50 µL) to the cuvette.

-

Immediately mix by inversion and start monitoring the absorbance at 234 nm for 2-3 minutes.

-

Record the initial linear rate of increase in absorbance.

-

A blank reaction should be run without the enzyme extract.

Calculation of Activity:

One unit of LOX activity is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute at 234 nm. The activity (Units/mL) can be calculated using the Beer-Lambert law, where the molar extinction coefficient for the hydroperoxide product is approximately 25,000 M-1cm-1.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of this compound

This protocol provides a general framework for the extraction and analysis of volatile compounds like this compound from a biological matrix.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials with septa

-

Heating block or water bath

-

Internal standard (e.g., a deuterated analog or a compound not present in the sample)

Procedure:

-

Sample Preparation:

-

Place a known amount of the sample (e.g., 1-5 g of homogenized plant tissue or liquid sample) into a headspace vial.

-

Add a known amount of internal standard.

-

For solid samples, adding a small amount of water may be necessary to facilitate the release of volatiles.

-

-

HS-SPME Extraction:

-

Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C).

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column for a set time (e.g., 2-5 minutes).

-

GC Parameters (Example):

-

Column: HP-INNOWAX capillary column (60 m x 0.25 mm x 0.25 µm)[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.

-

-

MS Parameters (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Protocol 3: Isotopic Labeling to Trace this compound Formation

This protocol outlines the use of stable isotope-labeled precursors to confirm the biosynthetic pathway.

Materials:

-

Stable isotope-labeled precursor (e.g., 13C-labeled α-linolenic acid)

-

Biological system of interest (e.g., plant tissue, cell culture)

-

Extraction solvents (e.g., hexane, methanol)

-

GC-MS or LC-MS/MS for analysis

Procedure:

-

Labeling:

-

Introduce the stable isotope-labeled precursor to the biological system.

-

Incubate for a time sufficient for metabolic conversion.

-

-

Extraction:

-

Harvest the biological material and extract the volatile compounds using an appropriate method (e.g., HS-SPME as described in Protocol 2, or solvent extraction).

-

-

Analysis:

-

Analyze the extract using GC-MS or LC-MS/MS.

-

Monitor for the mass of this compound and its isotopologues (molecules containing the stable isotope). The detection of labeled this compound confirms its biosynthesis from the provided precursor.

-

Mandatory Visualization: Experimental Workflows

Caption: Workflow for LOX activity assay and HS-SPME-GC-MS analysis of volatiles.

Conclusion

The biogenic formation of this compound is a complex process primarily driven by the enzymatic activities of lipoxygenase and hydroperoxide lyase on omega-3 polyunsaturated fatty acids like α-linolenic acid. The protocols and data presented in this guide provide a robust framework for researchers to investigate these pathways, quantify the products, and elucidate the underlying mechanisms in various biological systems. A thorough understanding of these biogenic routes is essential for advancements in food science, flavor chemistry, and the study of lipid-derived signaling molecules in health and disease.

References

- 1. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]

The Solubility Profile of 2,4-Heptadienal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-Heptadienal in aqueous and organic media. Understanding the solubility of this reactive aldehyde is critical for its application in various fields, including flavor chemistry, biomedical research, and drug development, where its role as a lipid peroxidation product is of significant interest. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biochemical and analytical workflows.

Core Concepts in this compound Solubility

This compound, a volatile organic compound, is characterized by a seven-carbon chain with two conjugated double bonds and an aldehyde functional group. Its chemical structure dictates its solubility properties. The long hydrocarbon chain imparts a significant degree of hydrophobicity, leading to limited solubility in water.[1] Conversely, the molecule's overall nonpolar character allows for good solubility in many organic solvents.[1] The presence of the aldehyde group, capable of forming hydrogen bonds with protic solvents, can slightly enhance its solubility in polar organic solvents compared to nonpolar ones.

Quantitative Solubility Data

Table 1: Solubility of this compound in Water

| Isomer | Temperature (°C) | Solubility (g/L) | Method |

| (E,E)-2,4-Heptadienal | Not Specified | 0.96 | Predicted (ALOGPS)[2] |

Table 2: Solubility of (E,Z)-2,4-Heptadienal in Various Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| DMSO | ≥ 100,000 (for (E,E)-isomer)[3] |

| Methanol | 2541.07 |

| Ethanol | 2283.24 |

| Acetone | Not Specified |

| Diethyl Ether | Not Specified |

| Fixed Oils | Soluble (Qualitative) |

Note: The high solubility in DMSO is for the (E,E)-isomer and indicates it is a suitable solvent for preparing stock solutions.[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any experimental work involving this compound. The following are detailed methodologies for assessing its solubility in both aqueous and organic solvents.

Protocol 1: Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubility above 10 mg/L.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined analytically.

Materials:

-

This compound (high purity)

-

Deionized or distilled water

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge capable of at least 1500 g

-

Analytical instrumentation (e.g., GC-MS, HPLC-UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add increasing amounts of this compound to a fixed volume of water in separate vials. Shake vigorously and visually inspect for dissolution. This will help in determining the appropriate amount of substance to use in the main test to ensure an excess of the solute.

-

Equilibration: Add an excess amount of this compound (as determined from the preliminary test) to a known volume of water in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the test temperature to allow for phase separation. Centrifuge the sample to facilitate the separation of the undissolved this compound.

-

Sample Analysis: Carefully withdraw an aliquot of the clear, supernatant aqueous phase. To avoid contamination from undissolved droplets, it is advisable to filter the aliquot through a syringe filter that has been pre-conditioned with the solution.

-

Determine the concentration of this compound in the aqueous sample using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Perform at least three independent determinations to ensure the reproducibility of the results.

Protocol 2: Determination of Solubility in Organic Solvents

Principle: A known amount of this compound is incrementally added to a fixed volume of the organic solvent at a constant temperature until saturation is reached, observed as the point where the solute no longer dissolves.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (e.g., ethanol, DMSO, acetone)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Temperature-controlled environment

Procedure:

-

Solvent Preparation: Add a precise volume of the organic solvent to a vial containing a magnetic stir bar.

-

Incremental Addition: While stirring at a constant temperature, add small, accurately weighed increments of this compound to the solvent.

-

Observation: After each addition, allow sufficient time for dissolution. Observe the solution for any undissolved material. The point of saturation is reached when a small amount of the added this compound persists as a separate phase (e.g., undissolved liquid or solid) for an extended period (e.g., 1 hour) with continuous stirring.

-

Quantification: The solubility is calculated as the total mass of this compound dissolved in the known volume of the solvent just before the saturation point is reached.

-

Confirmation (Optional): For a more precise determination, a saturated solution can be prepared by adding an excess of this compound, allowing it to equilibrate, and then analyzing the concentration in the supernatant as described in Protocol 1.

Visualizing Workflows and Pathways

Lipid Peroxidation and Downstream Signaling

This compound is a product of lipid peroxidation, a process that can be initiated by reactive oxygen species (ROS). The formation of such reactive aldehydes can lead to cellular damage through the adduction of proteins and DNA, potentially triggering various signaling pathways related to stress response and inflammation.

References

Chemical formula and molecular weight of 2,4-Heptadienal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Heptadienal, alongside a detailed experimental protocol for its synthesis and a visualization of its formation pathway in biological systems. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Core Compound Information

This compound is an organic compound classified as a medium-chain, polyunsaturated aldehyde.[1] It is a volatile compound naturally found in various foods and is also used as a flavoring agent.[1][] The presence of a conjugated diene and an aldehyde functional group makes it a reactive molecule.[3]

Chemical Structure and Properties

-

Molecular Weight: 110.15 g/mol [4]

-

Synonyms: trans,trans-2,4-Heptadienal, (E,E)-2,4-Heptadienal[4][5]

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| Physical State | Colorless to pale yellow liquid | [3][7] |

| Boiling Point | 84-84.5 °C | |

| Density | 0.881 g/mL at 25 °C | |

| Refractive Index | n20/D 1.534 | |

| Flash Point | 150.00 °F (65.56 °C) | [8] |

| Vapor Pressure | 1.044 mmHg at 25 °C (estimated) | [7] |

| Water Solubility | Insoluble | [9][10] |

| LogP | 1.59 | [9] |

Experimental Protocols

The following is a representative protocol for the synthesis of (2E,4Z)-2,4-Heptadienal, based on a published concise synthesis method.[11] This multi-step synthesis involves the conversion of a commercially available starting material to the target aldehyde.

Synthesis of (2E,4Z)-2,4-Heptadienal

Materials and Reagents:

-

(Z)-2-penten-1-ol

-

Activated Manganese Dioxide (MnO2)

-

(Carboethoxymethylene)triphenylphosphorane

-

Benzoic acid

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous Diethyl Ether

-

Hexane

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Saturated aqueous Sodium Chloride (NaCl)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica Gel for column chromatography

Procedure:

-

Step 1: Oxidation of (Z)-2-penten-1-ol to (Z)-2-pentenal.

-

Dissolve (Z)-2-penten-1-ol in a suitable solvent such as dichloromethane.

-

Add activated MnO2 in excess (typically 5-10 equivalents).

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the MnO2.

-

Concentrate the filtrate under reduced pressure to obtain crude (Z)-2-pentenal, which can be used in the next step without further purification.

-

-

Step 2: Wittig reaction to form ethyl-(2E,4Z)-2,4-heptadienoate.

-

In a separate flask, dissolve the crude (Z)-2-pentenal, (carboethoxymethylene)triphenylphosphorane, and a catalytic amount of benzoic acid in an appropriate solvent like toluene.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl-(2E,4Z)-2,4-heptadienoate.

-

-

Step 3: Reduction to (2E,4Z)-2,4-heptadien-1-ol.

-

Prepare a suspension of LiAlH4 in anhydrous diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Slowly add a solution of ethyl-(2E,4Z)-2,4-heptadienoate in anhydrous diethyl ether to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain (2E,4Z)-2,4-heptadien-1-ol.

-

-

Step 4: Oxidation to (2E,4Z)-2,4-heptadienal.

-

Dissolve the (2E,4Z)-2,4-heptadien-1-ol in a suitable solvent like dichloromethane.

-

Add activated MnO2 (2-5 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. This oxidation is typically faster than the initial oxidation of the saturated alcohol.

-

Upon completion, filter off the MnO2 through celite and concentrate the filtrate to yield the final product, (2E,4Z)-2,4-heptadienal. Further purification can be achieved by column chromatography if necessary.

-

Signaling Pathways and Logical Relationships

This compound is a known product of lipid peroxidation, a complex biological process involving the oxidative degradation of lipids. This pathway is significant in food chemistry, contributing to the aroma profile of certain foods, and in pathophysiology, as lipid peroxidation products can be biomarkers of oxidative stress.

The diagram below illustrates a simplified formation pathway of this compound from linoleic acid, a common polyunsaturated fatty acid.

Formation pathway of this compound from linoleic acid.

References

- 1. Showing Compound (E,E)-2,4-heptadienal (FDB029656) - FooDB [foodb.ca]

- 3. CAS 4313-03-5: (E,E)-2,4-Heptadienal | CymitQuimica [cymitquimica.com]

- 4. This compound | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, (E,E)- [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound, 5910-85-0 [thegoodscentscompany.com]

- 8. (E,E)-2,4-heptadienal, 4313-03-5 [thegoodscentscompany.com]

- 9. (E,E)-2,4-Heptadienal | CAS#:4313-03-5 | Chemsrc [chemsrc.com]

- 10. Cas 4313-03-5,trans,trans-2,4-Heptadienal | lookchem [lookchem.com]

- 11. researchgate.net [researchgate.net]

The Role of 2,4-Heptadienal in Off-Flavor Development in Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation and impact of (E,E)-2,4-heptadienal, a potent volatile compound significantly contributing to the development of undesirable off-flavors in edible and pharmaceutical oils. This document outlines the chemical pathways of its formation, its sensory properties, quantitative data on its occurrence, detailed analytical protocols for its detection, and strategies for its mitigation.

Introduction: The Genesis of Off-Flavors

The oxidative degradation of lipids is a primary cause of quality deterioration in oils, leading to the formation of a complex array of volatile organic compounds. Among these, aldehydes are particularly impactful due to their low odor thresholds. (E,E)-2,4-Heptadienal is a key secondary oxidation product that imparts distinct "fatty," "green," and often "fishy" or "rancid" notes, compromising the sensory acceptability of oils rich in polyunsaturated fatty acids. Its presence is a significant concern in the food industry, particularly for products containing fish oil, linseed oil, and rapeseed oil, as well as in pharmaceutical formulations where taste and odor are critical for patient compliance.

Formation Pathways of 2,4-Heptadienal

(E,E)-2,4-Heptadienal is primarily formed from the autoxidation of linolenic acid, an omega-3 fatty acid, and to a lesser extent from linoleic acid, an omega-6 fatty acid. The formation cascade is initiated by the abstraction of a hydrogen atom from a bis-allylic position on the fatty acid chain, leading to the formation of a fatty acid radical. This radical then reacts with molecular oxygen to form a hydroperoxy radical, which subsequently abstracts a hydrogen atom to form a hydroperoxide.

The key precursor to (E,E)-2,4-heptadienal is the 12-hydroperoxide of linolenic acid (12-HPOTE).[1] The decomposition of this hydroperoxide, often accelerated by heat, light, or the presence of metal ions, leads to the cleavage of the carbon chain and the formation of (E,E)-2,4-heptadienal and other volatile compounds.

The following diagram illustrates the simplified pathway from linolenic acid to (E,E)-2,4-heptadienal.

Sensory Characteristics and Impact

(E,E)-2,4-Heptadienal is characterized by a potent and often undesirable aroma profile. Its sensory attributes are concentration-dependent and can be described as:

-

Low concentrations: Green, fatty, slightly fruity (citrus/melon notes).[2]

-

High concentrations: Pungent, fishy, rancid, and reminiscent of oxidized oil.[3]

Due to its low odor threshold, even trace amounts of (E,E)-2,4-heptadienal can significantly impact the overall flavor of an oil. It is a major contributor to the characteristic off-flavors in aged or improperly stored oils rich in omega-3 fatty acids.

Quantitative Data

The concentration of (E,E)-2,4-heptadienal in oils is highly variable and depends on the fatty acid composition of the oil, storage conditions (temperature, light exposure, oxygen availability), and processing methods.

| Oil Type | Condition | (E,E)-2,4-Heptadienal Concentration | Reference |

| Linseed Oil | Ambient storage, PV > 100 meq/kg | 2.79% (relative abundance) | [1] |

| Rapeseed Oil | Ambient storage, PV > 100 meq/kg | 0.84% (relative abundance) | [1] |

| Soybean Oil | Ambient storage, PV > 100 meq/kg | Detected in low amounts | [1] |

| Hoki Liver Oil | 30 days, thermal treatment with ambient air | 153.1 ± 1.3 mg/kg | [3] |

| Rapeseed Oil | Heated at 160°C for 20 min | Significant increase observed | [1] |

Table 1: Quantitative Occurrence of (E,E)-2,4-Heptadienal in Various Oils

| Compound | Odor Threshold in Water | Reference |

| (E,E)-2,4-Nonadienal (structurally similar) | 7.8 ppb | [4] |

Table 2: Odor Threshold of a Structurally Similar Compound (Specific threshold data for this compound in oil is limited, but data for similar compounds indicates high potency).

Experimental Protocols for Analysis

The standard method for the analysis of (E,E)-2,4-heptadienal in oils is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology for HS-SPME-GC-MS Analysis

Objective: To extract, identify, and quantify (E,E)-2,4-heptadienal from an oil matrix.

Materials:

-

Oil sample

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-WAX or equivalent polar column)

-

(E,E)-2,4-Heptadienal standard for identification and quantification

-

Internal standard (e.g., 4-methyl-2-pentanol or a deuterated analog)

Procedure:

-

Sample Preparation: Accurately weigh 1.0 g of the oil sample into a 20 mL headspace vial.

-

Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

-

Vial Sealing: Immediately seal the vial with the screw cap containing the PTFE/silicone septum.

-

Incubation/Equilibration: Place the vial in an autosampler tray or heating block. Incubate the sample at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with agitation to facilitate the release of volatile compounds into the headspace.

-

SPME Extraction: Insert the SPME fiber into the headspace of the vial, exposing it to the volatile compounds for a defined period (e.g., 20-40 minutes) at the same temperature.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. Desorb the analytes from the fiber onto the GC column (e.g., at 250°C for 5 minutes).

-

Chromatographic Separation: Program the GC oven temperature to separate the volatile compounds. A typical program might be: start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and selectivity.

-

Identification and Quantification: Identify (E,E)-2,4-heptadienal by comparing its retention time and mass spectrum with that of a pure standard. Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Mitigation and Control Strategies

Several strategies can be employed to minimize the formation of (E,E)-2,4-heptadienal and other off-flavor compounds in oils.

-

Control of Raw Material Quality: The initial quality of the oilseeds or crude oil is paramount. Minimizing damage to the raw materials can reduce enzymatic and non-enzymatic oxidation from the outset.

-

Refining Processes: The refining of edible oils, which includes degumming, neutralization, bleaching, and deodorization, can effectively remove pro-oxidants such as free fatty acids, metal ions, and pigments.[5] The deodorization step, which involves steam stripping under vacuum at high temperatures, is particularly effective at removing volatile off-flavor compounds, including this compound. However, the high temperatures can also promote the formation of other undesirable compounds if not carefully controlled.

-

Use of Antioxidants: The addition of antioxidants is a common and effective method to retard lipid oxidation.

-

Synthetic Antioxidants: Compounds like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (TBHQ) are effective radical scavengers.

-

Natural Antioxidants: Tocopherols (Vitamin E), phenolic compounds (from plant extracts), and carotenoids can also be used to enhance oxidative stability.[6] The combination of different antioxidants can sometimes lead to synergistic effects.

-

-

Packaging and Storage Conditions:

-

Oxygen Exclusion: Packaging oils in inert atmospheres (e.g., nitrogen flushing) can significantly reduce oxidation.

-

Light Protection: Using opaque or UV-protective packaging materials can prevent photo-oxidation, which can accelerate the formation of hydroperoxides.

-

Temperature Control: Storing oils at cool temperatures slows down the rate of oxidative reactions.

-

Conclusion

(E,E)-2,4-Heptadienal is a critical marker for the oxidative deterioration of oils rich in linolenic acid. Its potent, undesirable flavor profile necessitates a thorough understanding of its formation pathways and effective strategies for its control. For researchers and professionals in the food and pharmaceutical industries, monitoring and mitigating the formation of this compound is essential for ensuring product quality, stability, and consumer acceptance. The analytical methods outlined in this guide provide a robust framework for the assessment of (E,E)-2,4-heptadienal, while the mitigation strategies offer practical approaches to preserving the sensory integrity of oil-based products.

References

- 1. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E,E)-2,4-heptadienal, 4313-03-5 [thegoodscentscompany.com]

- 3. archive.conscientiabeam.com [archive.conscientiabeam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of 2,4-Heptadienal from Polyunsaturated Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Heptadienal is a reactive α,β-unsaturated aldehyde that arises from the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids. Its presence is significant in the fields of food science, where it contributes to the flavor and aroma profile of various products, and in biomedical research, due to its potential toxicological implications and role as a biomarker for oxidative stress. This technical guide provides a comprehensive overview of the formation of this compound from PUFAs, detailing the underlying chemical mechanisms, quantitative data on its formation, and experimental protocols for its analysis.

The Chemical Pathway: From PUFA to this compound

The formation of this compound is a multi-step process initiated by the oxidation of omega-3 polyunsaturated fatty acids, most notably α-linolenic acid (ALA). The general mechanism involves the formation of lipid hydroperoxides, which are unstable intermediates that subsequently decompose to form a variety of secondary oxidation products, including this compound.

The initial oxidation can be triggered by several factors, including autoxidation in the presence of oxygen, photooxidation, or enzymatic catalysis by lipoxygenases (LOX).[1] The process begins with the abstraction of a hydrogen atom from a bis-allylic methylene group in the fatty acid chain, leading to the formation of a resonance-stabilized pentadienyl radical. Molecular oxygen then adds to this radical to form a peroxyl radical, which can then abstract a hydrogen atom from another PUFA molecule to form a lipid hydroperoxide, thus propagating the chain reaction.

In the case of α-linolenic acid (C18:3n-3), the primary hydroperoxide precursor to this compound is the 12-hydroperoxy-9,12,15-octadecatrienoic acid (12-HPOTE). The subsequent decomposition of this hydroperoxide leads to the formation of (E,E)-2,4-heptadienal and (E,Z)-2,4-heptadienal.

While α-linolenic acid is the primary precursor, other omega-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) can also lead to the formation of various aldehydes upon oxidation, though the specific pathways and yields of this compound from these precursors are less well-defined in the literature.[2]

Signaling Pathways and Logical Relationships

The formation of this compound is primarily a chemical process of oxidative degradation. However, in biological systems, enzymatic pathways involving lipoxygenases can initiate this cascade. The following diagram illustrates the general workflow from PUFA to the formation of aldehydes.

Caption: General workflow of PUFA oxidation to aldehydes.

The specific chemical pathway for the formation of this compound from the 12-hydroperoxide of α-linolenic acid is depicted below.

Caption: Formation of this compound from α-linolenic acid.

Quantitative Data on this compound Formation

The yield of this compound from the oxidation of polyunsaturated fatty acids is influenced by various factors, including the specific fatty acid, the oxidative conditions (temperature, presence of catalysts, etc.), and the duration of oxidation. The following tables summarize available quantitative data.

Table 1: Formation of this compound from α-Linolenic Acid in a Model System

| Time (days) | (E,E)-2,4-Heptadienal (µg/g) | (E,Z)-2,4-Heptadienal (µg/g) | Reference |

| 0 | - | - | [3] |

| 4 | 1.23 | 0.45 | [3] |

| 8 | 2.56 | 0.98 | [3] |

| 12 | 3.89 | 1.54 | [3] |

| 16 | 4.12 | 1.87 | [3] |

| 20 | 3.78 | 1.65 | [3] |

Note: Data derived from a model system containing crude enzyme extract from leek mixed with linolenic acid.

Experimental Protocols

Accurate quantification of this compound requires specific and sensitive analytical methods. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.

Quantification of this compound by GC-MS

This method is suitable for the analysis of volatile and semi-volatile aldehydes in a lipid matrix.

Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Methodology

-

Lipid Extraction:

-

Extract lipids from the sample using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

-

Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.

-

-

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA):

-

Dissolve a known amount of the lipid extract in a suitable solvent (e.g., isooctane).

-

Add a solution of PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of PFBHA-oximes.

-

Extract the PFBHA-oxime derivatives with hexane.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Quantification:

-

Prepare a calibration curve using a standard of this compound-PFBHA oxime.

-

Identify the this compound-PFBHA oxime peak in the sample chromatogram based on its retention time and mass spectrum.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Quantification of this compound by HPLC with DNPH Derivatization

This method is widely used for the analysis of aldehydes and ketones in various matrices. The derivatization with 2,4-dinitrophenylhydrazine (DNPH) forms a stable hydrazone that can be readily detected by UV absorbance.

Experimental Workflow

Caption: Workflow for HPLC-DNPH analysis of this compound.

Methodology

-

Sample Preparation and Derivatization:

-

Extract the aldehydes from the sample using a suitable solvent such as acetonitrile.

-

To the extract, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile.

-

Incubate the mixture at a controlled temperature (e.g., 40 °C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.[4]

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the derivatized sample through a C18 SPE cartridge to remove interferences and concentrate the DNPH-hydrazones.

-

Wash the cartridge with a low-polarity solvent (e.g., water/acetonitrile mixture).

-

Elute the DNPH-hydrazones with a more polar solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detector: UV detector set at 360 nm.

-

-

-

Quantification:

-

Prepare a calibration curve using a standard of this compound-DNPH hydrazone.

-

Identify the this compound-DNPH peak in the sample chromatogram based on its retention time.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion

The formation of this compound is a complex process initiated by the oxidation of omega-3 polyunsaturated fatty acids. Understanding the mechanisms of its formation and having reliable analytical methods for its quantification are crucial for both food quality control and biomedical research. This guide provides a foundational understanding of these aspects, offering detailed protocols and a summary of available quantitative data to aid researchers in their investigations of this important lipid-derived aldehyde. Further research is warranted to fully elucidate the quantitative formation of this compound from various PUFAs under different oxidative stresses and to better understand its biological significance.

References

Spectroscopic Profile of (2E,4E)-2,4-Heptadienal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (2E,4E)-2,4-Heptadienal, a volatile organic compound of interest in flavor chemistry and as a potential biomarker. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for (2E,4E)-2,4-Heptadienal. Where direct experimental data for 2,4-Heptadienal is not publicly available, data from the closely related and structurally similar compound (2E,4E)-2,4-Hexadienal is provided for reference and comparative purposes.

Table 1: ¹H NMR Spectroscopic Data for (2E,4E)-2,4-Heptadienal

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CHO) | ~9.5 | d | ~8.0 |

| H2 | ~6.1 | dd | ~15.0, ~8.0 |

| H3 | ~7.2 | m | |

| H4 | ~6.3 | m | |

| H5 | ~6.1 | m | |

| H6 (CH₂) | ~2.2 | q | ~7.5 |

| H7 (CH₃) | ~1.1 | t | ~7.5 |

Note: Data is estimated based on spectral data of analogous compounds like (2E,4E)-2,4-Hexadienal and general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for (2E,4E)-2,4-Heptadienal